Tert-butyl 3-[(oxan-4-yl)amino]propanoate
Description
Tert-butyl 3-[(oxan-4-yl)amino]propanoate: is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol .
Properties
IUPAC Name |
tert-butyl 3-(oxan-4-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)4-7-13-10-5-8-15-9-6-10/h10,13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUNEFDBFUEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-[(oxan-4-yl)amino]propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with oxan-4-yl derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 3-[(oxan-4-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form reduced derivatives using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-[(oxan-4-yl)amino]propanoate involves its interaction with specific molecular targets and pathways . The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness: : Tert-butyl 3-[(oxan-4-yl)amino]propanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its unique structure allows for specific interactions with biological molecules and its use in various synthetic applications .
Biological Activity
Tert-butyl 3-[(oxan-4-yl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tert-butyl group attached to a propanoate moiety, with an oxan-4-yl amino group. This unique structure contributes to its pharmacological properties.
The biological activity of this compound can be inferred from its structural similarities to other compounds known to interact with biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in inflammatory processes. It is hypothesized that this compound may exhibit similar inhibitory effects, thereby modulating inflammation and lipid metabolism pathways.
- Anti-inflammatory Effects : The compound may have anti-inflammatory properties, which are crucial for treating conditions associated with chronic inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its bioavailability and therapeutic efficacy. Understanding its solubility and absorption characteristics is essential for optimizing its use in clinical applications.
Case Studies and Research Findings
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Inflammatory Response Modulation :
- In studies involving similar compounds, it has been observed that they can significantly reduce markers of inflammation in animal models. For instance, compounds that inhibit Lp-PLA2 have demonstrated reductions in pro-inflammatory cytokines, suggesting that this compound could potentially offer similar benefits .
- Metabolic Pathway Interactions :
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
